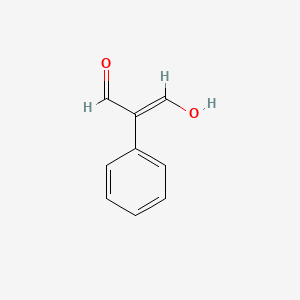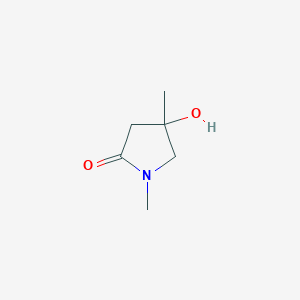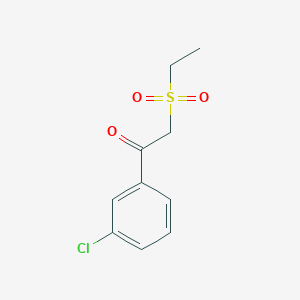
8-(((2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its intricate structure holds immense significance. Let’s break it down:
Chemical Formula: CHO
IUPAC Name: (2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl 4-hydroxybenzoate
This compound belongs to the flavonoid family and exhibits remarkable physiological activities, including anti-inflammatory, analgesic, cardiotonic, and anticancer effects.
Preparation Methods
Synthetic Routes:
Several synthetic approaches have been explored for this compound. Notably, researchers have employed oxidative dearomatization and Diels-Alder cycloaddition as key strategies. These methods allow the construction of the complex tetracyclic framework.
Industrial Production:
While industrial-scale production remains challenging due to its structural complexity, advances in synthetic methodologies continue to improve access to this compound.
Chemical Reactions Analysis
This compound undergoes various reactions:
Oxidation: Hydroxyl groups can be selectively oxidized to yield different derivatives.
Reduction: Reduction of certain functional groups modifies its properties.
Substitution: Reactions with nucleophiles lead to diverse substitution patterns.
Common reagents include oxidants (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and Lewis acids (e.g., aluminum chloride). The major products depend on reaction conditions and regioselectivity.
Scientific Research Applications
Researchers have explored its applications across disciplines:
Chemistry: Serves as a model compound for synthetic studies.
Biology: Investigated for potential bioactivity, including enzyme inhibition.
Medicine: Under scrutiny for its therapeutic potential.
Industry: May inspire novel drug development or natural product-inspired materials.
Mechanism of Action
The compound’s effects likely involve interactions with specific molecular targets and signaling pathways. Further research is needed to unravel its precise mechanisms.
Comparison with Similar Compounds
While this compound stands out for its complexity, similar flavonoids include quercetin, kaempferol, and rutin. Each exhibits distinct properties and applications.
For more in-depth information, you can explore the research published in the journal “Accounts of Chemical Research” by Prof. Yong Qin’s team . Additionally, consider the controlled hydroxylation of related terpenoids for plant chemical defense without self-toxicity .
Properties
Molecular Formula |
C27H30O16 |
|---|---|
Molecular Weight |
610.5 g/mol |
IUPAC Name |
8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C27H30O16/c28-7-15-18(34)20(36)22(38)26(40-15)43-25-21(37)19(35)16(8-29)41-27(25)42-23-13(33)5-11(31)17-12(32)6-14(39-24(17)23)9-1-3-10(30)4-2-9/h1-6,15-16,18-22,25-31,33-38H,7-8H2/t15-,16-,18-,19-,20+,21+,22-,25-,26+,27+/m1/s1 |
InChI Key |
FHPGRJSWCJSVEN-OWNIHXIWSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


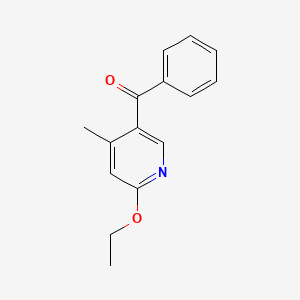
![(1S,3R,5R)-6,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13011066.png)
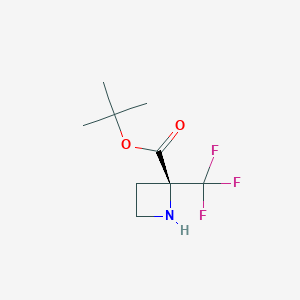
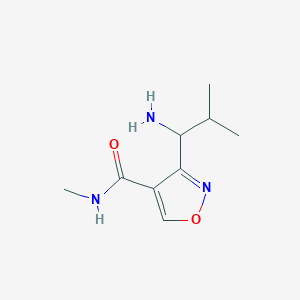


![1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-amine](/img/structure/B13011087.png)
![5,6-Dimethylbenzo[d]isothiazole](/img/structure/B13011090.png)
